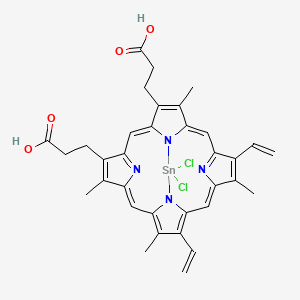
Tinprotoporphyrinixdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tinprotoporphyrinixdichloride typically involves the reaction of protoporphyrin IX with tin chloride under controlled conditions. The process begins with the preparation of protoporphyrin IX, which is then reacted with tin chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Tinprotoporphyrinixdichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: The chloride ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce various tin-ligand complexes .
Scientific Research Applications
Tinprotoporphyrinixdichloride has a wide range of applications in scientific research:
Mechanism of Action
Tinprotoporphyrinixdichloride exerts its effects primarily by inhibiting heme oxygenase. This enzyme catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron. By competitively inhibiting heme oxygenase, this compound prevents the formation of these products, thereby reducing bilirubin levels in plasma . Additionally, the compound has been found to directly inactivate certain viral particles, suggesting a potential antiviral mechanism .
Comparison with Similar Compounds
Zincprotoporphyrin: Another heme analog that inhibits heme oxygenase but with different selectivity and potency.
Cobaltprotoporphyrin: Known for its ability to induce heme oxygenase-1 expression, contrasting with the inhibitory effect of Tinprotoporphyrinixdichloride.
Uniqueness: this compound is unique due to its high selectivity for heme oxygenase-2 over other enzymes such as endothelial nitric oxide synthase and soluble guanylyl cyclase . This selectivity makes it a valuable tool in studying the specific roles of heme oxygenase-2 in various biological processes.
Properties
Molecular Formula |
C34H32Cl2N4O4Sn |
|---|---|
Molecular Weight |
750.3 g/mol |
IUPAC Name |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI Key |
HDGCWLZQBOZSGG-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)(Cl)Cl)C=C)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



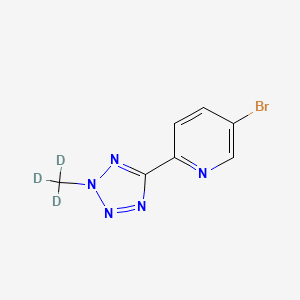
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
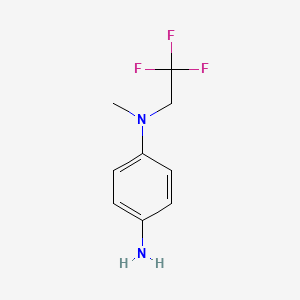
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

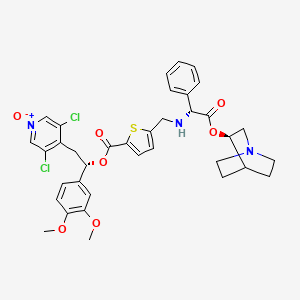

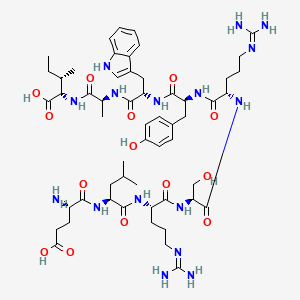
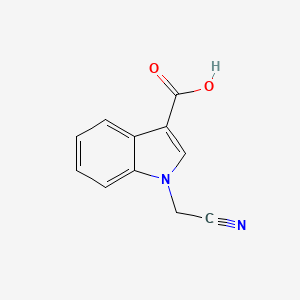

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
